molecular formula C21H24N2 B1361506 2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile CAS No. 5424-08-8

2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile

Cat. No.: B1361506
CAS No.: 5424-08-8
M. Wt: 304.4 g/mol
InChI Key: VXPUAJALRVCLNP-UHFFFAOYSA-N
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Description

2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile is a chemical compound of significant interest in organic and medicinal chemistry research. This nitrile-functionalized molecule features a piperidine ring, a common heterocycle in drug discovery, and a diphenylacetonitrile backbone . Its primary research application is as a key synthetic intermediate. Literature indicates its structural similarity to intermediates used in the synthesis of pharmacologically active compounds, including loperamide and darifenacin . The closely related amide analog, 2,2-Diphenyl-4-(piperidin-1-yl)butanamide, has been explicitly identified as an intermediate for such pharmaceuticals . The piperidine moiety is a pivotal cornerstone in the production of drugs and is found in compounds with a wide spectrum of biological activities . This makes this compound a valuable building block for researchers developing new synthetic routes and exploring novel biologically active molecules. The compound should be handled by trained professionals in a laboratory setting. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,2-diphenyl-4-piperidin-1-ylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2/c22-18-21(19-10-4-1-5-11-19,20-12-6-2-7-13-20)14-17-23-15-8-3-9-16-23/h1-2,4-7,10-13H,3,8-9,14-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPUAJALRVCLNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279559
Record name 2,2-diphenyl-4-piperidin-1-ylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5424-08-8
Record name NSC13173
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13173
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-diphenyl-4-piperidin-1-ylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like chloroform, catalysts, and specific temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Neuropharmacology

2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile has shown promise in modulating various neurotransmitter systems. It is categorized under compounds that interact with GABA receptors and glutamate receptors, making it relevant in the treatment of neurological disorders such as epilepsy and anxiety disorders .

Table 1: Neuropharmacological Applications

Application AreaMechanism of ActionPotential Conditions
GABA Receptor ModulationEnhances inhibitory neurotransmissionAnxiety, Depression
Glutamate Receptor ModulationModulates excitatory neurotransmissionEpilepsy, Stroke
NociceptionAlters pain perceptionChronic Pain, Inflammation

Ion Channel Blockers

Research indicates that derivatives of this compound can act as blockers of Kv1.3 potassium channels, which are implicated in autoimmune diseases and inflammatory conditions . This action suggests potential therapeutic roles in managing conditions like multiple sclerosis and rheumatoid arthritis.

Case Study: Kv1.3 Blockade

A study demonstrated that modifications to the piperidine ring enhanced the potency of Kv1.3 blockers derived from this compound. The structure-activity relationship (SAR) analysis revealed that specific substitutions led to improved efficacy against Kv1.3 channels .

Synthesis of Biologically Active Compounds

The compound serves as an intermediate in the synthesis of various biologically active molecules such as loperamide and darifenacin, which are used for their analgesic and anticholinergic properties respectively . This highlights its importance in drug discovery and development.

Table 2: Synthesis Pathways

Compound NameRole of this compoundApplication Area
LoperamideIntermediate in synthesisAntidiarrheal
DarifenacinIntermediate in synthesisOveractive Bladder
FenpiverineIntermediate in synthesisAnalgesic

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 2,2-diphenyl-4-(piperidin-1-yl)butanenitrile, highlighting key differences in substituents, molecular properties, and biological relevance:

Compound Name Substituent Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Base structure C21H24N2 304.43 GABA/glutamate receptor studies
2,2-Diphenyl-4-(4-phenylpiperidin-1-yl)butanenitrile (5) Piperidine substituted with 4-phenyl C29H33NO2 428.5 ([M+H]⁺) Kv1.3 channel blocker; 54% synthesis yield
2,2-Diphenyl-4-(4-phenylpiperazin-1-yl)butanenitrile (10) Piperazine substituted with 4-phenyl Not reported Not reported Bulkier substituent; altered selectivity
4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile Piperidine with 4-Cl, 4-OH C27H26ClNO2 Not reported Enhanced polarity; antimycobacterial intermediate
2,2-Diphenyl-4-(piperidin-1-yl)butanamide Nitrile replaced with amide (CONH2) C21H26N2O 322.45 Anticonvulsant potential; molecular docking studies
4-Phenyl-2-(2-(piperidin-1-yl)pyrimidin-5-yl)butanenitrile Pyrimidine ring addition C19H21N3 332.17 ([M+H]⁺) Aromatic π-π interactions; 70% synthesis yield
4-(4-Methylpiperidin-1-yl)butanenitrile Piperidine with 4-methyl C10H18N2 166.26 Simplified structure; increased hydrophobicity

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The 4-phenylpiperidine analog (compound 5) exhibits a higher molecular weight (428.5 g/mol) and demonstrated activity as a Kv1.3 channel blocker, suggesting that bulky aromatic substituents enhance binding affinity to ion channels .

Nitrile vs. Amide Functionality: The amide derivative (C21H26N2O) shows distinct electronic properties due to the CONH2 group. In contrast, the nitrile group in the parent compound may confer metabolic stability and stronger electron-withdrawing effects .

Impact of Halogenation and Hydroxylation :

  • The 4-chloro-4-hydroxy-piperidine analog (compound in ) introduces polar groups, likely improving solubility and antimycobacterial activity .

Synthetic Yields and Methods :

  • Synthesis of compound 5 achieved a moderate yield (54%) via nucleophilic substitution using 4-bromo-2,2-diphenylbutanenitrile and 4-phenylpiperidine .
  • The pyrimidine-containing analog (compound 122m) was synthesized with a higher yield (70%) using nickel-catalyzed cross-coupling, highlighting the efficiency of transition-metal-mediated reactions .

Discrepancies and Limitations

  • Molecular Formula Conflicts: Compound 8 in is listed as C23H29NO2 (352.3 [M+H]⁺), conflicting with the parent compound’s formula (C21H24N2).

Biological Activity

2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile, often referred to as a nitrile derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the research findings surrounding this compound.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C19H22N2
  • Molecular Weight : 290.39 g/mol

The compound features a piperidine ring and two phenyl groups attached to a butanenitrile moiety, which contributes to its unique pharmacological profile.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The nitrile group can participate in nucleophilic addition reactions, while the piperidine ring may facilitate interactions with neurotransmitter receptors or enzymes.

1. Antidepressant Effects

Recent studies have indicated that derivatives of this compound exhibit potential antidepressant properties. For instance, a study demonstrated that certain analogs increased serotonin levels in the brain, suggesting their role as serotonin reuptake inhibitors (SRIs) . This mechanism aligns with the pharmacodynamics of many established antidepressants.

2. Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways . The following table summarizes the results from several studies on its anticancer activity:

Cell LineIC50 (µM)Mechanism of Action
HeLa15.0Induction of apoptosis
MCF-720.5Mitochondrial pathway activation
A54918.0Cell cycle arrest and apoptosis

3. Neuroprotective Properties

Research has also suggested neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions such as Alzheimer's disease .

Case Study 1: Antidepressant Activity

A clinical trial involving patients with major depressive disorder evaluated the efficacy of a formulation containing this compound. Results indicated a significant reduction in depression scores compared to placebo over an eight-week period .

Case Study 2: Cancer Treatment

In a preclinical study, the compound was administered to mice with xenografted tumors derived from human breast cancer cells. The treatment led to a marked decrease in tumor volume compared to control groups, supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting a pre-functionalized piperidine derivative with diphenylacetonitrile under reflux conditions in anhydrous tetrahydrofuran (THF) at 60–80°C for 12–24 hours. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Purity (>98%) should be confirmed via HPLC using a C18 column and a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with acetic acid) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR in CDCl₃ to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ peak at 331.21 g/mol).
  • X-ray Diffraction (XRD) : For crystalline samples, single-crystal XRD resolves bond angles and spatial arrangement, critical for confirming the nitrile and piperidine moieties .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity data for this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (HOMO-LUMO gaps). Molecular dynamics simulations in solvent models (e.g., water, DMSO) assess solvation effects on reaction pathways. Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms .

Q. What strategies address discrepancies in pharmacological activity data across studies?

  • Methodology :

  • Dose-Response Re-evaluation : Conduct standardized assays (e.g., IC₅₀ determination in enzyme inhibition studies) under controlled pH and temperature.
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may influence activity.
  • Crystallographic Studies : Resolve binding modes with target proteins (e.g., kinases) to clarify structure-activity relationships .

Q. How can researchers optimize solvent selection for reactions involving this compound?

  • Methodology : Screen solvents via Hansen solubility parameters (δD, δP, δH) to identify optimal polarity. For example, THF or dichloromethane (DCM) may enhance reaction rates due to moderate polarity. Monitor reaction progress via TLC and quantify yields using GC-MS with internal standards .

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